[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine
Overview
Description
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine is a chemical compound belonging to the class of triazolo[4,3-b]pyridazines. These compounds are characterized by a fused triazole and pyridazine ring system, which imparts unique chemical and biological properties. The presence of the amine group in the structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine typically involves the following steps:
Formation of the Triazolo[4,3-b]pyridazine Core: : This can be achieved through the cyclization of appropriate precursors such as hydrazines and α-haloketones or α-haloesters.
Introduction of the Amine Group: : The amine group can be introduced through nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the amine group to an amide or nitro group.
Reduction: : Reduction of nitro groups to amines.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).
Substitution: : Nucleophiles such as alkyl halides or alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Amides, nitro compounds.
Reduction: : Secondary or tertiary amines.
Substitution: : Alkylated or hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the development of new chemical entities.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its derivatives have been studied for their biological activity, including antitumor properties.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their ability to inhibit specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in the case of antitumor activity, the compound may inhibit enzymes like c-Met or Pim-1, which are involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-Fused Pyrazines: : These compounds share a similar fused ring structure but differ in the arrangement of the rings.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: : Another triazolo-pyridazine derivative with different substitution patterns.
Uniqueness
What sets [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine apart is its specific substitution pattern and the presence of the amine group, which provides unique reactivity and biological activity compared to other triazolo-pyridazine derivatives.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAANHMNFVSWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793659-01-5 | |
Record name | 1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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